N-(4-butylphenyl)-2-(1-ethylindol-3-yl)sulfanylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-butylphenyl)-2-(1-ethylindol-3-yl)sulfanylacetamide, also known as BPIE-SA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various research fields. BPIE-SA is a thiol-based compound that is synthesized through a simple and efficient method.
Aplicaciones Científicas De Investigación
Glutaminase Inhibition
N-(4-butylphenyl)-2-(1-ethylindol-3-yl)sulfanylacetamide is structurally related to bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), a potent and selective allosteric inhibitor of kidney-type glutaminase (GLS). Research has identified BPTES analogs as potential GLS inhibitors, offering therapeutic potential in oncology. The structure-activity relationship studies on these analogs, including N-(4-butylphenyl)-2-(1-ethylindol-3-yl)sulfanylacetamide, provide insights into improving drug-like properties and therapeutic efficacy in cancer treatment (Shukla et al., 2012).
Antimicrobial Studies
Studies on sulfanilamide derivatives, closely related to N-(4-butylphenyl)-2-(1-ethylindol-3-yl)sulfanylacetamide, have revealed their potential in antimicrobial applications. These derivatives exhibit distinct packing and hydrogen bonding models, influencing their antibacterial and antifungal activities. The analysis of their crystal structures and thermogravimetric properties contributes to understanding the antimicrobial efficacy of related compounds (Lahtinen et al., 2014).
Anti-Helicobacter Pylori Agents
Compounds structurally similar to N-(4-butylphenyl)-2-(1-ethylindol-3-yl)sulfanylacetamide have demonstrated potent and selective activities against the gastric pathogen Helicobacter pylori. These compounds, including carbamates derived from similar molecular scaffolds, show promise as novel anti-H. pylori agents, fulfilling several significant in vitro microbiological criteria necessary for therapeutic application (Carcanague et al., 2002).
In Vitro Anticancer Evaluation
Research on 4-arylsulfonyl-1,3-oxazoles, structurally related to N-(4-butylphenyl)-2-(1-ethylindol-3-yl)sulfanylacetamide, has shown significant anticancer activities. These compounds have been tested against various cancer cell lines, exhibiting cytostatic and antiproliferative effects. This suggests potential for similar compounds in targeted cancer therapy (Zyabrev et al., 2022).
Propiedades
IUPAC Name |
N-(4-butylphenyl)-2-(1-ethylindol-3-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2OS/c1-3-5-8-17-11-13-18(14-12-17)23-22(25)16-26-21-15-24(4-2)20-10-7-6-9-19(20)21/h6-7,9-15H,3-5,8,16H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYKNOWZXHYYIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butylphenyl)-2-(1-ethylindol-3-yl)sulfanylacetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.